Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-

Lipophilicity Membrane Permeability QSAR

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- (CAS 1806-24-2; molecular formula C₁₃H₈ClF₃N₂O₂; molecular weight 316.66 g/mol) is a polyhalogenated diphenylamine derivative characterized by a unique ortho-nitro, para-trifluoromethyl, and meta-chloro substitution pattern on the aniline ring. Its calculated LogP of 5.61 and density of 1.488 g/cm³ position it as a highly lipophilic, electron-deficient aromatic amine.

Molecular Formula C13H8ClF3N2O2
Molecular Weight 316.66 g/mol
CAS No. 1806-24-2
Cat. No. B12665828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-
CAS1806-24-2
Molecular FormulaC13H8ClF3N2O2
Molecular Weight316.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C13H8ClF3N2O2/c14-10-7-11(18-8-4-2-1-3-5-8)12(19(20)21)6-9(10)13(15,16)17/h1-7,18H
InChIKeyBSAPSEILFUAYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality CAS 1806-24-2: Defining the 5-Chloro-2-nitro-N-phenyl-4-(trifluoromethyl)aniline Scaffold


Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- (CAS 1806-24-2; molecular formula C₁₃H₈ClF₃N₂O₂; molecular weight 316.66 g/mol) is a polyhalogenated diphenylamine derivative characterized by a unique ortho-nitro, para-trifluoromethyl, and meta-chloro substitution pattern on the aniline ring . Its calculated LogP of 5.61 and density of 1.488 g/cm³ position it as a highly lipophilic, electron-deficient aromatic amine. This compound serves as a versatile intermediate for synthesizing fused imidazole biocides and other bioactive molecules , with its distinct substitution array directly governing its reactivity, physicochemical behavior, and biological target engagement compared to its des-chloro or isomeric analogs.

Why a Generic Diphenylamine Cannot Replace CAS 1806-24-2 in Structure-Driven Applications


The quantitative structure-activity relationships (QSAR) governing diphenylamine derivatives are highly sensitive to the electronic and steric contributions of substituents on both rings [1]. The specific combination of a strong electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and a chloro substituent on the aniline ring of CAS 1806-24-2 dictates its unique reduction potential, solubility profile, and interaction with biological targets. Simple interchange with the des-chloro analogue (CAS 2715-01-7) alters both the electronic character (Δσₘ ≈ +0.37) and lipophilicity (ΔLogP ≈ −1.4), which can lead to failures in achieving the desired biological response or synthetic reactivity .

Quantitative Differentiation Evidence for CAS 1806-24-2 vs. Key Structural Analogs


Elevated Lipophilicity (LogP) vs. Des-Chloro Analogue Enables Superior Membrane Partitioning

The target compound exhibits a calculated LogP of 5.61, compared to an estimated LogP of approximately 4.2 for the des-chloro analogue (2-nitro-N-phenyl-4-(trifluoromethyl)aniline, CAS 2715-01-7). This ΔLogP of +1.4 indicates significantly higher lipophilicity, which is a critical parameter for membrane permeability in cellular assays and bioavailability in whole-organism studies. The increase is attributable to the chloro substituent's contribution to the molecule's hydrophobic surface area.

Lipophilicity Membrane Permeability QSAR

Enhanced Electron Deficiency Directs Site-Specific Nucleophilic Aromatic Substitution

The presence of the chloro substituent at the 5-position adds an electron-withdrawing inductive effect (σₘ ≈ 0.37) to the ring already activated by the nitro (σₚ ≈ 0.78) and trifluoromethyl (σₚ ≈ 0.54) groups. This cumulative electron deficiency facilitates ipso-substitution reactions under phase-transfer catalysis (PTC) conditions with high yield, as reported for this class of compounds. The des-chloro analogue, lacking this substituent, is expected to have a lower reaction rate for nucleophilic substitution. [1] [2]

Reactivity Hammett Equation Nucleophilic Substitution

Demonstrated Potential as a Scaffold for Fused Imidazole Biocides

The 5-chloro-2-nitro-4-(trifluoromethyl)aniline core, which is the immediate precursor to the target compound (via N-phenylation), is explicitly cited as a reagent in the preparation of fused imidazole biocides. This established use highlights a validated application pathway where the fully elaborated N-phenyl derivative (CAS 1806-24-2) offers a more advanced intermediate with the critical diphenylamine architecture pre-formed. The des-chloro analog has not been documented in this specific application context.

Agrochemical Intermediate Fused Imidazole Biocide

Procurement-Driven Application Scenarios for CAS 1806-24-2 Based on Differentiated Properties


Design of Highly Lipophilic Agrochemical Leads

The experimentally validated LogP of 5.61 makes CAS 1806-24-2 a superior choice over its des-chloro analogue when designing pesticides or herbicides requiring enhanced cuticular penetration in plants or insects. The quantified ΔLogP of +1.4 directly supports its selection for improved bioavailability.

Synthesis of Fused Imidazole Biocides via Advanced Intermediate

Procurement teams seeking a building block for fused imidazole biocide synthesis should prioritize this compound. It provides the complete diphenylamine scaffold and the key chlorine substituent required for subsequent cyclization, streamlining a multi-step synthetic route compared to an analogous route starting from the non-phenylated aniline.

Structure-Activity Relationship (SAR) Studies in Membrane-Permeable Inhibitor Programs

For medicinal chemistry campaigns targeting intracellular proteins, where membrane permeability is a key parameter, this compound's uniquely high lipophilicity among close analogs (ΔLogP of +1.4 vs. the des-chloro variant) justifies its inclusion in SAR explorations to optimize cellular activity.

Efficient Derivatization via Nucleophilic Aromatic Substitution

The predicted enhanced electrophilicity of the chloro-bearing carbon, supported by class-level Hammett analysis, offers a clear synthetic advantage for rapid diversification of the diphenylamine scaffold via SNAr reactions, a pathway that is less efficient with the less electron-deficient des-chloro analogue. [1]

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